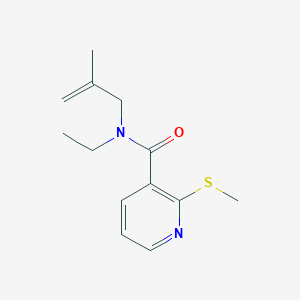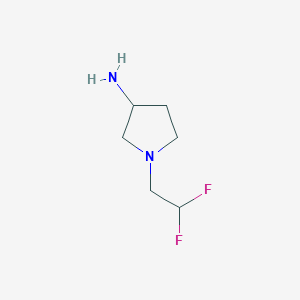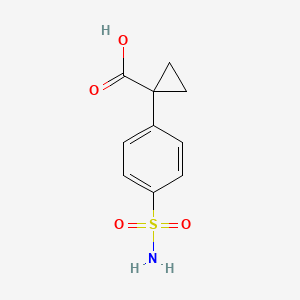
1,4-Diallylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diallylpiperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring with two allyl groups attached at the 1 and 4 positions and two keto groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation involves treating glycine anhydride with sodium hydride in N,N-dimethylformamide, followed by the addition of allyl bromide . The reaction conditions typically involve room temperature and a reaction time of several hours.
Industrial Production Methods
While specific industrial production methods for 1,4-diallylpiperazine-2,5-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Diallylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,4-diallylpiperazine-2,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diallylpiperazine-2,5-dione and its derivatives have been studied for their potential antioxidative properties. Research has shown that certain derivatives can protect cells from oxidative stress by stabilizing mitochondrial membranes and reducing reactive oxygen species production . These properties make the compound of interest in the development of treatments for neurodegenerative diseases and other conditions associated with oxidative stress.
Mechanism of Action
The antioxidative effects of 1,4-diallylpiperazine-2,5-dione derivatives are primarily due to their ability to stabilize mitochondrial membranes and reduce the production of reactive oxygen species. This is achieved through the activation of the IL-6/Nrf2 pathway, which promotes cell survival and reduces apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibenzylpiperazine-2,5-dione
- 1,4-Diphenylpiperazine-2,5-dione
- 1,4-Diacetylpiperazine-2,5-dione
Uniqueness
1,4-Diallylpiperazine-2,5-dione is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that may have different substituents, such as benzyl or phenyl groups, which can alter their chemical and biological properties .
Properties
IUPAC Name |
1,4-bis(prop-2-enyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDOZAYBZZGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)N(CC1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)

![(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride](/img/structure/B2436136.png)
![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)

![(5-fluorobenzo[b]thiophen-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2436154.png)


